3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(3,5-dimethylphenyl)-3-[(furan-2-yl)methyl]thiourea
Description
This thiourea derivative features a structurally complex scaffold combining indole, furan, and aryl substituents. The central thiourea group (-NCS-N-) is substituted with three distinct moieties:
- A 5-chloro-2-methylindole group linked via an ethyl chain.
- A 3,5-dimethylphenyl group at the N1 position.
- A furan-2-ylmethyl group at the N3 position.
The indole and furan rings introduce aromatic and heterocyclic diversity, while the chloro and methyl substituents modulate electronic and steric properties.
Properties
IUPAC Name |
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(3,5-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3OS/c1-16-11-17(2)13-20(12-16)28-25(31)29(15-21-5-4-10-30-21)9-8-22-18(3)27-24-7-6-19(26)14-23(22)24/h4-7,10-14,27H,8-9,15H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQHYYPMURTPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)Cl)C)CC4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(3,5-dimethylphenyl)-3-[(furan-2-yl)methyl]thiourea typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized using methods such as the Fischer indole synthesis or the Bischler-Möhlau indole synthesis. The thiourea derivative is then introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a thiourea reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(3,5-dimethylphenyl)-3-[(furan-2-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: Electrophilic substitution reactions can occur on the indole or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(3,5-dimethylphenyl)-3-[(furan-2-yl)methyl]thiourea involves its interaction with specific molecular targets. The indole moiety can interact with various receptors or enzymes, potentially inhibiting or activating biological pathways. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound in , 1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[2-[1-[{(R)-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl}methyl]-1H-1,2,3-triazol-5-yl]ethyl]amino]cyclohexyl]thiourea, shares the thiourea core but differs in substituents:
Key Implications :
- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance lipophilicity and metabolic stability compared to the electron-donating methyl groups in the target compound .
- Furan vs. Triazole : The furan’s oxygen may engage in hydrogen bonding, while the triazole in could participate in dipole interactions or metal coordination.
Spectroscopic and Physicochemical Properties
- NMR Spectroscopy :
- Solubility :
Methodological Considerations
The SHELX software suite () is widely used for crystallographic refinement of small molecules and macromolecules. If the target compound’s structure was resolved crystallographically, SHELXL (for refinement) or SHELXD (for phase solution) might have been employed. This highlights the role of computational tools in elucidating structural differences among thiourea derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
